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molecular formula C7H14O2 B1606918 tert-Amyl acetate CAS No. 625-16-1

tert-Amyl acetate

Cat. No. B1606918
M. Wt: 130.18 g/mol
InChI Key: JCCIFDCPHCKATH-UHFFFAOYSA-N
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Patent
US08906929B2

Procedure details

To a solution of 2-methylbutan-2-ol (10 g, 113 mmol) in DCM (100 mL) was added DMAP (0.693 g, 5.67 mmol) and TEA (17.39 mL, 125 mmol). Mixture was then cooled to 0° C. and acetic anhydride (15.56 mL, 125 mmol) was added and the mixture was stirred at room temp for 24 h. The mixture was then washed with sat.NaHCO3 (100 mL), 1N HCl (100 mL), 10% NaOH (100 mL), brine (100 mL), dried (Na2SO4), filtered and concentrated to afford dark oil which was dilstilled by short path distillation (product distilled at 90-95° C.) to afford tert-pentyl acetate (8 g, 61.5 mmol, 54.2% yield) as colorless oil. 1H NMR (500 MHz, CDCl3) δ 1.98 (s, 3H), 1.78 (q, J=7.5 Hz, 2H), 1.43 (s, 6H), 0.89 (t, J=7.5 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
17.39 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.693 g
Type
catalyst
Reaction Step One
Quantity
15.56 mL
Type
reactant
Reaction Step Two
Yield
54.2%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([CH2:4][CH3:5])[CH3:3].[C:7](OC(=O)C)(=[O:9])[CH3:8]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[C:7]([O:6][C:2]([CH2:4][CH3:5])([CH3:3])[CH3:1])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(C)(CC)O
Name
TEA
Quantity
17.39 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.693 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
15.56 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temp for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was then washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 (100 mL), 1N HCl (100 mL), 10% NaOH (100 mL), brine (100 mL), dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford dark oil which
DISTILLATION
Type
DISTILLATION
Details
was dilstilled by short path distillation (product distilled at 90-95° C.)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)OC(C)(C)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 61.5 mmol
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 54.2%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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